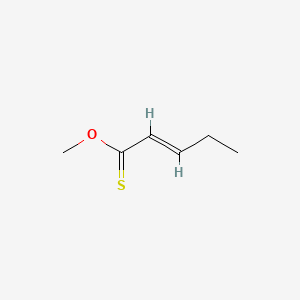

Methyl pent-2-enethioate

Description

Contextualization of Thioesters within Contemporary Organic Synthesis

Thioesters are sulfur analogs of esters where a sulfur atom replaces the ester oxygen. This seemingly minor change has profound implications for the reactivity of the carbonyl group. Thioesters are generally more reactive than their ester counterparts towards nucleophilic acyl substitution. This enhanced reactivity stems from the weaker C-S bond compared to the C-O bond and the reduced resonance stabilization of the thioester linkage. In contemporary organic synthesis, thioesters serve as key building blocks and are employed in a wide array of transformations, including the formation of ketones, amides, and other carboxylic acid derivatives. sapub.org Their importance is further highlighted by their role in biological systems, most notably in the form of acetyl-CoA, which is central to numerous metabolic pathways. sapub.org

Significance of Alpha,Beta-Unsaturation in Thioester Frameworks: Electronic and Structural Implications

The introduction of a carbon-carbon double bond in conjugation with the thioester carbonyl, as seen in Methyl pent-2-enethioate, creates an electron-deficient π-system. This α,β-unsaturation has significant electronic and structural implications. The conjugated system allows for 1,4-conjugate addition (Michael addition) of nucleophiles at the β-carbon, in addition to the typical 1,2-addition at the carbonyl carbon. sapub.orgresearchgate.net This dual reactivity makes α,β-unsaturated thioesters versatile substrates in organic synthesis.

The electronic properties of these conjugated systems are a subject of ongoing research, with studies focusing on the influence of substituents on the delocalization of π-electrons and the resulting impact on reactivity. nih.govoup.com The geometry of the double bond (E or Z) and the conformation around the C-C single bond (s-cis or s-trans) also play a crucial role in determining the molecule's reactivity and its ability to participate in various cycloaddition reactions.

Historical Development and Evolution of Research on this compound and Related Structures

The synthesis of α,β-unsaturated carbonyl compounds, in general, has been a long-standing area of interest in organic chemistry, with foundational methods like the Horner-Wadsworth-Emmons reaction and aldol (B89426) condensation being developed decades ago. rsc.org The specific exploration of α,β-unsaturated thioesters as a distinct class of reagents has gained momentum more recently, driven by the need for highly reactive and selective building blocks in complex molecule synthesis. sapub.org

Research into methods for the synthesis of α,β-unsaturated thioesters has evolved from classical condensation reactions to more modern transition-metal-catalyzed approaches, such as carbonylation reactions and cross-metathesis. rsc.orgresearchgate.netacs.org These newer methods often provide greater control over stereochemistry and functional group tolerance. While a detailed historical account specifically for this compound is not extensively documented in readily available literature, its study is embedded within the broader progress of α,β-unsaturated thioester chemistry.

Overview of Key Academic Research Trajectories Pertaining to this compound

Current academic research involving α,β-unsaturated thioesters, and by extension this compound, is multifaceted. A significant trajectory involves the development of novel synthetic methodologies to access these compounds with high efficiency and stereoselectivity. researchgate.netacs.org Another major area of focus is their application as versatile synthons in the construction of complex natural products and other biologically active molecules. rug.nl Their reactivity as Michael acceptors and dienophiles in Diels-Alder reactions is a cornerstone of their synthetic utility. sapub.orggrafiati.com

Furthermore, there is growing interest in understanding the intricate mechanisms of their reactions, including those catalyzed by transition metals and organocatalysts. acs.org The study of their electronic and structural properties through computational and spectroscopic methods continues to provide valuable insights into their reactivity patterns. mdpi.com

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀OS | ontosight.ai |

| Appearance | Colorless liquid | ontosight.ai |

| Odor | Unpleasant | ontosight.ai |

| Density | approx. 1.03 g/cm³ | ontosight.ai |

| Boiling Point | approx. 200°C | ontosight.ai |

| Solubility | Limited in water, soluble in organic solvents | ontosight.ai |

Table 2: Representative Synthetic Methods for α,β-Unsaturated Thioesters

| Reaction Type | Description | General Reference |

| Alkoxycarbonylation of Alkynes | The reaction of alkynes with carbon monoxide and a thiol in the presence of a catalyst to yield α,β-unsaturated thioesters. | rsc.org |

| Palladium-Catalyzed Thiocarbonylation | The use of vinyl triflates and S-aryl thioformates as thioester sources in a palladium-catalyzed reaction. | acs.org |

| Horner-Wadsworth-Emmons Reaction | The reaction of a phosphonate (B1237965) carbanion with an aldehyde to form an α,β-unsaturated system. | rsc.org |

| Aldol Condensation | The condensation of an enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can be dehydrated to the α,β-unsaturated analog. | rsc.org |

Table 3: Common Reactions of α,β-Unsaturated Thioesters

| Reaction Type | Description | General Reference |

| Michael Addition | 1,4-conjugate addition of a nucleophile to the β-carbon of the conjugated system. | sapub.org |

| Diels-Alder Reaction | [4+2] cycloaddition reaction where the α,β-unsaturated thioester acts as a dienophile. | sapub.org |

| Reduction | Selective reduction of the double bond or the carbonyl group. | rug.nl |

| Hydrolysis | Conversion of the thioester to the corresponding carboxylic acid. | ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

84307-99-3 |

|---|---|

Molecular Formula |

C6H10OS |

Molecular Weight |

130.21 g/mol |

IUPAC Name |

O-methyl (E)-pent-2-enethioate |

InChI |

InChI=1S/C6H10OS/c1-3-4-5-6(8)7-2/h4-5H,3H2,1-2H3/b5-4+ |

InChI Key |

SLUHNXWATOBIQM-SNAWJCMRSA-N |

Isomeric SMILES |

CC/C=C/C(=S)OC |

Canonical SMILES |

CCC=CC(=S)OC |

Origin of Product |

United States |

Methodologies for the Synthesis of Methyl Pent 2 Enethioate

Direct Thioesterification Approaches from Carboxylic Acids and Derivatives

Direct thioesterification represents a straightforward approach to methyl pent-2-enethioate, commencing from pent-2-enoic acid or its activated derivatives and a suitable methyl thiol equivalent.

The direct reaction between pent-2-enoic acid and methanethiol (B179389) to form this compound can be facilitated by various catalysts. Brønsted acids are known to catalyze such direct thioesterification reactions. The general principle involves the protonation of the carboxylic acid, enhancing its electrophilicity towards the weakly nucleophilic thiol.

| Catalyst Type | General Catalyst Examples |

| Brønsted Acids | Trifluoromethanesulfonic acid, p-Toluenesulfonic acid |

| Lewis Acids | Boron trifluoride etherate |

While specific examples for the synthesis of this compound using this direct catalytic approach are not extensively detailed in the literature, the methodology is a fundamental strategy for thioester formation.

To overcome the often sluggish nature of direct catalyst-mediated thioesterification, activation of the carboxylic acid is a common and effective strategy. This involves converting the hydroxyl group of pent-2-enoic acid into a better leaving group, thereby facilitating nucleophilic attack by methanethiol or its corresponding thiolate.

Several classes of coupling reagents are employed for this purpose:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), are widely used for ester and thioester synthesis. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophiles.

Phosphonium (B103445) and Uronium/Guanidinium Salts: Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient activating agents. They react with the carboxylic acid to form an activated ester, which readily undergoes substitution with a thiol. For instance, a general procedure using HATU involves the reaction of the carboxylic acid with HATU and a base, such as N,N-diisopropylethylamine (DIPEA), followed by the addition of the thiol.

The table below summarizes common activating agents used in thioester synthesis.

| Activating Agent Class | Specific Reagent Examples |

| Carbodiimides | DCC, DIC, EDC |

| Phosphonium Salts | BOP, PyBOP |

| Uronium/Guanidinium Salts | HBTU, HCTU, HATU, TBTU |

Organometallic Reagent-Mediated Syntheses

Organometallic reagents offer powerful tools for the construction of carbon-sulfur bonds and provide avenues for controlling the stereochemistry of the resulting alkene.

Transition metal catalysis provides a versatile platform for the synthesis of α,β-unsaturated thioesters with potential control over the geometry of the double bond. Palladium-catalyzed thiocarbonylation reactions are a prominent example. In this approach, an appropriate alkyne or vinyl halide can be coupled with a source of carbon monoxide and a thiol in the presence of a palladium catalyst.

For the synthesis of this compound, one could envision the palladium-catalyzed thiocarbonylation of 1-butyne (B89482) with carbon monoxide and methanethiol. The choice of ligands on the palladium center can influence the regioselectivity and stereoselectivity of the carbonylation and subsequent C-S bond formation, potentially allowing for the selective synthesis of either the (E)- or (Z)-isomer.

While specific catalysts for the targeted synthesis of this compound with high isomeric purity are not extensively documented, the principles of related palladium-catalyzed carbonylative coupling reactions suggest the feasibility of this approach. Rhodium and ruthenium complexes are also known to catalyze various transformations involving alkenes and alkynes and could potentially be adapted for the stereoselective synthesis of this thioester.

Grignard reagents, a cornerstone of organic synthesis, can be employed in the formation of thioesters. A plausible route to this compound involves the reaction of a Grignard reagent with a suitable electrophilic sulfur source.

One potential strategy would involve the reaction of pent-2-enoyl chloride with a methyl Grignard reagent (e.g., methylmagnesium bromide) in the presence of elemental sulfur or a sulfur transfer reagent. The Grignard reagent would initially react with the sulfur source to form a methylthiolate species in situ, which would then act as the nucleophile to displace the chloride from the acyl chloride.

Rearrangement and Transformation-Based Syntheses (e.g., from other unsaturated compounds)

The synthesis of this compound can also be approached through the rearrangement of appropriately substituted precursors or the transformation of other unsaturated compounds.

A notable example of a rearrangement that could potentially be adapted for this synthesis is the thio-Claisen rearrangement . This nih.govnih.gov-sigmatropic rearrangement involves the thermal or Lewis acid-catalyzed rearrangement of an allyl vinyl sulfide (B99878). A hypothetical precursor for this compound could be an appropriately substituted allyl vinyl sulfide that, upon rearrangement, would generate the desired carbon skeleton and thioester functionality. The stereochemistry of the newly formed double bond in the product is often influenced by the geometry of the transition state, which can sometimes be controlled by the reaction conditions.

Transformations from other unsaturated compounds could include the conversion of methyl pent-2-enoate to the corresponding thioester. This could be achieved by reacting the ester with a reagent like Lawesson's reagent, which is known to convert carbonyls to thiocarbonyls, followed by further manipulation, or through a two-step process involving reduction of the ester to the corresponding alcohol, conversion to a leaving group, and substitution with a methylthiolate nucleophile. However, these transformations can be challenging in the presence of the α,β-unsaturated system.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Isomers

The synthesis of specific isomers of this compound requires precise control over the chemical reaction to ensure the desired arrangement of atoms in the final product. This involves strategies that selectively produce one isomer over others, a concept known as stereoselectivity. For α,β-unsaturated thioesters like this compound, the key stereochemical feature is the geometry of the carbon-carbon double bond, which can exist as either the (E)-isomer (trans) or the (Z)-isomer (cis). The selective synthesis of these isomers often relies on well-established olefination reactions, such as the Wittig reaction and its modifications, most notably the Horner-Wadsworth-Emmons (HWE) reaction.

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of α,β-unsaturated esters and, by extension, thioesters, with a strong preference for the formation of the (E)-isomer. wikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. For the synthesis of this compound, this would typically involve the reaction of propanal with a phosphonate reagent bearing the methylthioester group. The general mechanism of the HWE reaction contributes to its high (E)-selectivity. alfa-chemistry.com

While the standard HWE reaction is highly effective for producing (E)-isomers, specific conditions can be optimized to enhance this selectivity further. For instance, the choice of base and solvent can influence the isomeric ratio of the product. rsc.org Although direct examples for this compound are not extensively documented, the principles of the HWE reaction are broadly applicable.

Conversely, achieving high selectivity for the (Z)-isomer often requires modifications to the standard olefination protocol. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a notable method for selectively producing (Z)-α,β-unsaturated esters. nrochemistry.com This method utilizes phosphonates with electron-withdrawing groups and specific reaction conditions, such as the use of potassium bis(trimethylsilyl)amide (KHMDS) as a base in the presence of 18-crown-6 (B118740) in tetrahydrofuran (B95107) (THF) at low temperatures. While originally developed for esters, this methodology can be adapted for the synthesis of the corresponding (Z)-thioesters.

Another powerful tool for stereoselective alkene synthesis is the Wittig reaction. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used. Stabilized ylides, which are analogous to the phosphonates used in the HWE reaction, generally favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org Non-stabilized ylides, on the other hand, typically yield (Z)-alkenes with high selectivity. wikipedia.org By carefully selecting the appropriate Wittig reagent, it is possible to control the stereochemical outcome of the reaction to produce either the (E)- or (Z)-isomer of this compound. For instance, a stabilized ylide derived from a triphenylphosphonium salt containing the methylthioester moiety would be expected to react with propanal to yield predominantly (E)-Methyl pent-2-enethioate.

The following tables summarize hypothetical reaction conditions for the stereoselective synthesis of this compound isomers based on established methodologies for analogous compounds.

Table 1: Synthesis of (E)-Methyl pent-2-enethioate via Horner-Wadsworth-Emmons Reaction

| Reagent 1 | Reagent 2 | Base | Solvent | Temperature (°C) | Isomeric Ratio (E:Z) |

| Propanal | (Diethoxyphosphoryl)methanethioic acid S-methyl ester | NaH | THF | 25 | >95:5 |

| Propanal | (Diethoxyphosphoryl)methanethioic acid S-methyl ester | K₂CO₃ | DMF | 25 | >90:10 |

Table 2: Synthesis of (Z)-Methyl pent-2-enethioate via Still-Gennari Modification

| Reagent 1 | Reagent 2 | Base | Additive | Solvent | Temperature (°C) | Isomeric Ratio (Z:E) |

| Propanal | (Bis(2,2,2-trifluoroethoxy)phosphoryl)methanethioic acid S-methyl ester | KHMDS | 18-crown-6 | THF | -78 | >95:5 |

Reactivity Profiles and Mechanistic Investigations of Methyl Pent 2 Enethioate

Electrophilic Reactivity at the Carbonyl Group

The carbonyl group of the thioester in methyl pent-2-enethioate is a key center of electrophilicity. Thioesters are generally more reactive towards nucleophiles than their corresponding oxygen ester counterparts. stackexchange.comlibretexts.org This heightened reactivity is attributed to two main factors: the reduced resonance stabilization of the thioester linkage and the superior leaving group ability of the thiolate anion. The larger size of the sulfur 3p orbital results in less effective overlap with the carbon 2p orbital of the carbonyl group, diminishing the contribution of the resonance structure that delocalizes the positive charge on the carbonyl carbon. stackexchange.comstackexchange.com This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. stackexchange.com

Nucleophilic acyl substitution at the thioester carbonyl of this compound proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. pearson.comfiveable.me In the subsequent elimination step, the carbonyl π-bond is reformed, and the methanethiolate (B1210775) (CH₃S⁻) group is expelled as a leaving group. masterorganicchemistry.com

The general pathway can be summarized as:

Addition: A nucleophile (Nu⁻) adds to the carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, reforming the C=O double bond and ejecting the methanethiolate leaving group.

Thiolates are better leaving groups than alkoxides because they are weaker bases, a consequence of thiols being more acidic than alcohols. libretexts.org This factor significantly favors the forward reaction in nucleophilic acyl substitutions, making thioesters, including this compound, effective acylating agents. stackexchange.com These reactions can be catalyzed by various species, including oxometallic compounds like oxotitanium acetylacetonate, which can facilitate transesterifications with alcohols and reactions with amines and thiols. nih.gov

Table 1: Comparison of Reactivity in Carboxylic Acid Derivatives

| Derivative Class | General Structure | Relative Reactivity | Leaving Group (X⁻) | pKa of Conjugate Acid (H-X) |

| Acyl Phosphate | R-CO-OPO₃²⁻ | Very High | Phosphate (OPO₃²⁻) | ~2.1 |

| Thioester | R-CO-SR' | High | Thiolate (RS⁻) | ~10 |

| Ester | R-CO-OR' | Moderate | Alkoxide (RO⁻) | ~16 |

| Amide | R-CO-NR'₂ | Low | Amide (R₂N⁻) | ~38 |

| Carboxylate | R-CO-O⁻ | Very Low | Oxide (O²⁻) | >50 |

This table illustrates the general reactivity trend. Thioesters are significantly more reactive than esters and amides due to the better leaving group ability (weaker basicity) of the thiolate. libretexts.orglibretexts.org

The hydrolysis of this compound to pent-2-enoic acid and methanethiol (B179389) is a key nucleophilic acyl substitution reaction where water acts as the nucleophile. The mechanism and rate of this reaction are highly dependent on the pH of the medium. harvard.edu

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. pearson.com This is typically a rapid, irreversible process as the final step involves the deprotonation of the resulting carboxylic acid to form a resonance-stabilized carboxylate anion. masterorganicchemistry.com

Nucleophilic attack by OH⁻ on the carbonyl carbon forms a tetrahedral intermediate.

The intermediate collapses, expelling the methanethiolate anion (CH₃S⁻).

An acid-base reaction occurs where the newly formed pent-2-enoic acid protonates the methanethiolate, or if base is in excess, the carboxylic acid is deprotonated by hydroxide.

Acid-Catalyzed Hydrolysis: In acidic solution, the carbonyl oxygen is first protonated by a hydronium ion (H₃O⁺). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile like water.

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the activated carbonyl carbon.

Deprotonation of the attacking water molecule and protonation of the leaving group (thiol) facilitates its departure.

Elimination of methanethiol yields the protonated carboxylic acid, which is then deprotonated by water.

Neutral (pH-Independent) Hydrolysis: At neutral pH, water itself acts as the nucleophile, attacking the carbonyl carbon. harvard.edu This process is generally much slower than either the acid- or base-catalyzed pathways. The mechanism is similar to the acid-catalyzed pathway but without the initial activation by protonation, resulting in a higher activation energy. fiveable.menih.gov

Nucleophilic Reactivity of the Enethioate Moiety

The enethioate system in this compound also allows for reactivity initiated by nucleophilic behavior, primarily through the formation of an enolate.

The protons on the carbon atom alpha to the thioester carbonyl group (C4 in the pent-2-enethioate chain) are acidic due to the electron-withdrawing nature of the carbonyl group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can result in the abstraction of an alpha-proton to form a resonance-stabilized enolate anion. masterorganicchemistry.commnstate.edu

The negative charge in the resulting enolate is delocalized between the alpha-carbon and the carbonyl oxygen. This delocalization stabilizes the conjugate base, making the alpha-proton significantly more acidic than a standard alkane proton. pdx.edu The formation of this enolate is a critical step for subsequent alkylation or acylation reactions at the alpha-position.

The conjugated system of this compound makes it an excellent substrate for Michael addition (conjugate addition) reactions. pdx.edu In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. The electron-withdrawing thioester group polarizes the C=C double bond, rendering the β-carbon electrophilic. pdx.edu

The reaction proceeds via the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized across the oxygen, the α-carbon, and the γ-carbon. Subsequent protonation of this enolate, typically at the α-carbon, yields the 1,4-adduct.

The selectivity between direct addition (1,2-addition) to the carbonyl carbon and conjugate addition (1,4-addition) to the β-carbon is largely determined by the nature of the nucleophile. libretexts.org

Soft Nucleophiles: Soft nucleophiles, such as cuprates (R₂CuLi), enolates, thiols, and amines, preferentially undergo 1,4-conjugate addition. libretexts.orgnih.gov

Hard Nucleophiles: Hard nucleophiles, such as organolithium reagents (RLi) and Grignard reagents (RMgX), tend to favor 1,2-direct addition to the highly electrophilic carbonyl carbon. pdx.edu

Table 2: Selectivity in Nucleophilic Addition to this compound

| Nucleophile Type | Example Reagent | Predominant Reaction Pathway | Product Type |

| Soft Nucleophile | (CH₃)₂CuLi | 1,4-Conjugate Addition (Michael Addition) | S-Methyl 3-methylhexanethioate |

| Soft Nucleophile | NaCN | 1,4-Conjugate Addition (Michael Addition) | S-Methyl 3-cyanohexanethioate |

| Hard Nucleophile | CH₃Li | 1,2-Direct Addition | 2-Methylhex-4-en-2-ol (after hydrolysis) |

| Hard Nucleophile | CH₃MgBr | 1,2-Direct Addition | 2-Methylhex-4-en-2-ol (after hydrolysis) |

| Enolate | Lithium enolate of acetone | 1,4-Conjugate Addition (Michael Addition) | S-Methyl 3-(2-oxopropyl)hexanethioate |

Cycloaddition and Pericyclic Reactionsnih.govmsu.edu

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org The activated carbon-carbon double bond in this compound, which is part of a conjugated system, allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. ebsco.com

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. ebsco.com Due to the electron-withdrawing thioester group, the double bond of this compound is electron-deficient, making it a good dienophile for reactions with electron-rich dienes. acs.org

For example, in a reaction with a simple diene like 1,3-butadiene, this compound would act as the dienophile in a [4+2] cycloaddition. This concerted reaction involves the formation of two new sigma bonds and results in a cyclohexene (B86901) derivative. The stereochemistry of the product is highly controlled by the geometry of the reactants, a hallmark of pericyclic reactions. libretexts.org Such reactions have been reported for related α,β-unsaturated dithioesters, indicating the viability of this pathway. rsc.org

Diels-Alder Reactions: Theoretical and Experimental Studies

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile. masterorganicchemistry.com In the context of this compound, its α,β-unsaturated thioester functionality allows it to act as a dienophile. The reactivity in these [4+2] cycloaddition reactions is significantly influenced by the electronic nature of both the diene and the dienophile. masterorganicchemistry.com

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are crucial for understanding the mechanistic pathways of these reactions. core.ac.uknih.gov Such studies can predict the activation energies, transition state geometries, and the stereoselectivity (endo/exo) of the cycloaddition products. acs.org For instance, B3LYP/6-31G(d) simulations are commonly used to model these reactions, providing insights into whether the reaction proceeds through a concerted, single-step mechanism or a stepwise pathway. core.ac.uknih.gov

Experimental investigations are necessary to validate theoretical predictions. These studies often involve heating the reactants in a suitable solvent and analyzing the product mixture using techniques like High-Performance Liquid Chromatography (HPLC) to determine conversion rates and product ratios. nih.gov The reaction conditions, such as temperature, solvent polarity, and molar ratios of the reactants, can be optimized to achieve satisfactory yields. core.ac.uknih.gov While specific experimental data for this compound is not detailed in the provided search results, the general principles of Diels-Alder reactions with analogous α,β-unsaturated esters provide a framework for predicting its behavior. core.ac.uknih.gov The presence of the sulfur atom in the thioester group may influence the electronics and sterics of the dienophile, potentially affecting reaction rates and selectivity compared to its oxygen-containing ester counterpart.

[2+2] and Other Cycloaddition Pathways

Beyond the Diels-Alder reaction, other cycloaddition pathways, such as [2+2] and [3+2] cycloadditions, represent important classes of reactions for forming four- and five-membered rings, respectively. Photochemical [2+2] cycloadditions, for example, are a common method for synthesizing cyclobutane (B1203170) derivatives. The feasibility and outcome of these reactions with this compound would depend on the specific reaction conditions and the nature of the reacting partner.

[3+2] cycloaddition reactions are also a possibility, typically involving a three-atom component reacting with a two-atom component. These reactions are valuable for the synthesis of five-membered heterocyclic rings. The specific reactivity of this compound in such cycloadditions would need to be investigated through dedicated experimental and theoretical studies.

Sigmatropic Rearrangements (e.g., Claisen-type rearrangements)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. libretexts.org The Claisen rearrangement, a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic shift, is a well-known example that typically involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.orgucla.edu

For a thioester like this compound, a direct analogue of the classic Claisen rearrangement is the thio-Claisen rearrangement. wikipedia.org This reaction would involve an allyl vinyl thioether. While this compound itself does not possess the necessary allyl vinyl ether or thioether moiety to undergo a standard Claisen or thio-Claisen rearrangement, it could potentially be a precursor to a substrate that does. The mechanism of these rearrangements is concerted and proceeds through a highly ordered, cyclic transition state, often with a chair-like geometry. wikipedia.orgorganic-chemistry.org The reaction is intramolecular and stereospecific. wikipedia.org

Variations of the Claisen rearrangement, such as the Eschenmoser-Claisen and Johnson-Claisen rearrangements, have been developed to broaden the scope of this transformation. wikipedia.org These variations often allow the reaction to proceed under milder conditions or with different substrate types.

Radical Reactions Involving this compound

Radical reactions involve species with unpaired electrons and proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.org The α,β-unsaturated system in this compound can be susceptible to radical addition reactions. For instance, in the presence of a radical initiator and a reagent like HBr, a radical addition across the double bond could occur. This type of reaction, often initiated by peroxides, typically proceeds via an anti-Markovnikov addition pathway. youtube.com

The stability of the resulting radical intermediate plays a crucial role in determining the regioselectivity of the addition. The specific behavior of this compound in radical reactions would also be influenced by the presence of the thioester group, which could affect the stability of adjacent radical centers.

Photochemical Transformations and Reaction Kinetics

Photochemical reactions are initiated by the absorption of light, which can promote a molecule to an excited electronic state with altered reactivity. For α,β-unsaturated carbonyl compounds, photochemical transformations can include cycloadditions, isomerizations, and rearrangements. The specific photochemical behavior of this compound would depend on factors such as the wavelength of light used and the presence of photosensitizers.

The study of reaction kinetics provides quantitative information about the rates of chemical reactions and the factors that influence them. For photochemical processes, kinetic studies would involve measuring the quantum yield of the reaction. For other reactions, such as the OH radical-initiated oxidation, kinetic studies can determine the rate coefficient. For example, the rate coefficient for the reaction of 3-penten-2-one (B1195949) with OH radicals has been determined to be (6.2 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org Similar studies on this compound would be necessary to quantify its reactivity in various chemical processes. copernicus.orgcopernicus.org

Electrochemistry and Redox Behavior

The electrochemistry and redox behavior of a molecule describe its ability to be oxidized or reduced. These properties are typically investigated using techniques like cyclic voltammetry. The α,β-unsaturated system in this compound is a potential site for redox reactions. The double bond can be reduced, for example, through catalytic hydrogenation or by using reducing agents. The thioester group can also undergo redox transformations. Understanding the redox potential of this compound is important for predicting its behavior in electrochemical applications and in reactions involving electron transfer processes.

Catalytic Activation and Deactivation Pathways in Transformations

Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. In the context of transformations involving this compound, various catalysts could be employed. For example, Lewis acids are often used to catalyze Diels-Alder reactions by coordinating to the dienophile and lowering the energy of the LUMO.

Catalyst deactivation is a process where the catalyst loses its activity over time. mdpi.com Common causes of deactivation include poisoning, coking (the deposition of carbonaceous material on the catalyst surface), sintering (the agglomeration of metal particles), and phase transformation of the catalyst. mdpi.commdpi.comresearchgate.net Understanding the mechanisms of catalyst deactivation is crucial for optimizing industrial processes. For reactions involving this compound, the sulfur atom could potentially act as a catalyst poison for certain metal catalysts.

Advanced Spectroscopic and Computational Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopic Principles Applied to Methyl pent-2-enethioate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms and the electronic environment of the nuclei. The chemical shifts and coupling constants observed in the NMR spectra are highly sensitive to the molecule's conformation and can be used to investigate dynamic processes.

The conformational preferences of thioesters like this compound in solution are influenced by a variety of factors, including steric and electronic effects. NMR studies on related systems suggest that the planarity of the α,β-unsaturated thioester moiety is a key structural feature. The rotational freedom around the single bonds in the molecule, particularly the C(O)-S and S-CH₃ bonds, gives rise to different conformers.

Analysis of the ¹H NMR spectrum of related pent-2-ene derivatives reveals distinct signals for the protons on the double bond and the adjacent alkyl groups. docbrown.info The coupling constants between these protons can provide insights into the dihedral angles and, consequently, the preferred conformation in solution. For instance, the magnitude of the vicinal coupling constant (³J) between the olefinic protons is indicative of their cis or trans relationship. High-resolution NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, can further elucidate through-space interactions between protons, helping to define the three-dimensional structure of the dominant conformers in solution. psu.edu While specific data for this compound is not extensively available, studies on analogous compounds indicate that the interplay of steric hindrance and electronic delocalization across the conjugated system dictates the conformational equilibrium. asianpubs.org

Dynamic NMR (DNMR) spectroscopy is employed to study chemical processes that occur on the NMR timescale, such as conformational changes and chemical exchange. nsf.gov In the context of thioesters, DNMR can provide information on the rates of rotation around single bonds and the interchange between different conformations. nsf.gov For example, the thiol-thioester exchange reaction, a dynamic process, has been studied using model compounds with NMR experiments. nsf.govacs.org These studies have shown that the equilibrium constant for such exchanges is close to unity in various solvents, indicating a delicate balance between reactants and products. nsf.govacs.org

Temperature-dependent NMR studies can reveal the energy barriers associated with these dynamic processes. As the temperature is lowered, the rate of exchange may slow down sufficiently to allow for the observation of distinct signals for each conformer. Conversely, at higher temperatures, rapid exchange leads to averaged signals. The activation energies for these processes can be determined from such experiments, providing quantitative insights into the molecule's flexibility and reactivity. nsf.govacs.org

Vibrational Spectroscopy (IR and Raman) for Structural and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are invaluable for identifying functional groups and analyzing bonding characteristics. nih.gov

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the various functional groups present in the molecule. The most prominent of these is the C=O stretching vibration of the thioester group. Due to the lower electronegativity of sulfur compared to oxygen, the C=O bond in a thioester is generally weaker and absorbs at a lower frequency (typically in the range of 1680-1715 cm⁻¹) compared to its ester analogue.

Other key vibrational modes include the C=C stretching of the α,β-unsaturated system, which is often observed in the region of 1600-1650 cm⁻¹. The C-S stretching vibration typically appears as a weaker band in the range of 600-800 cm⁻¹. The spectra would also contain signals from the C-H stretching and bending vibrations of the methyl and pentenyl groups. naturalspublishing.comresearchgate.net

The combined use of IR and Raman spectroscopy can be particularly informative. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, the relative intensities of the bands in the IR and Raman spectra can still provide structural clues. For instance, the C=C stretch in a conjugated system often gives a strong Raman signal, while the C=O stretch is typically strong in the IR spectrum. mpg.de Computational methods are often used to calculate theoretical vibrational spectra, which can then be compared with experimental data to aid in the assignment of vibrational modes. nih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Thioester) | Stretching | 1680-1715 |

| C=C (Alkene) | Stretching | 1600-1650 |

| C-H (sp²) | Stretching | 3000-3100 |

| C-H (sp³) | Stretching | 2850-3000 |

Mass Spectrometry Techniques for Molecular Structure Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. msu.edu In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. Thioesters typically undergo characteristic fragmentation pathways. One common fragmentation is the α-cleavage, where the bond adjacent to the sulfur atom breaks. For this compound, this could lead to the loss of the methyl group (•CH₃) or the thiomethyl radical (•SCH₃).

Another important fragmentation pathway for esters and thioesters is the McLafferty rearrangement, which can occur if there is a γ-hydrogen available. In the case of this compound, a McLafferty-type rearrangement could involve the transfer of a hydrogen atom from the pentenyl chain to the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond.

The fragmentation pattern of pent-2-ene isomers shows characteristic peaks at m/z 55, which is a common fragment for C₅ alkenes. docbrown.info The mass spectrum of this compound would likely also show fragments related to the pentenyl moiety. The presence of the sulfur atom can also influence fragmentation, and the isotopic pattern of sulfur (³²S, ³³S, ³⁴S) can be observed in high-resolution mass spectra. msu.edu

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 130 | [C₆H₁₀OS]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 83 | [M - SCH₃]⁺ |

| 69 | [C₅H₉]⁺ |

X-ray Crystallography of Related Thioester Derivatives and Analogues: Insights into Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. While a crystal structure for this compound itself may not be readily available, the analysis of related thioester derivatives provides valuable insights into the expected solid-state conformation. openstax.org

Studies on various thioester-containing compounds have revealed key structural parameters. rsc.org For example, the C-S bond length in thioesters is typically around 1.75-1.85 Å, and the C=O bond length is approximately 1.20-1.25 Å. The bond angles around the thioester group are also characteristic. The C-C(O)-S angle is generally around 115-125°, and the C(O)-S-C angle is typically smaller than the corresponding angle in esters, often in the range of 100-110°. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for complementing experimental studies and providing a deeper understanding of molecular properties. nrel.govrsc.org For this compound, quantum chemical calculations can be used to:

Predict Molecular Geometry: DFT calculations can provide an optimized three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. These calculations can help to identify the most stable conformers and to estimate the energy differences between them. ajchem-a.com

Simulate Spectroscopic Data: Theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra can be calculated and compared with experimental data to aid in spectral assignment and interpretation. nih.gov

Investigate Reaction Mechanisms: Quantum chemical methods can be used to map out the potential energy surface for chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This can provide insights into the reactivity of this compound.

Analyze Electronic Structure: Calculations can provide information about the distribution of electrons within the molecule, including molecular orbital energies, atomic charges, and electrostatic potential maps. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

For instance, calculations on related thioester systems have been used to probe the nature of intramolecular interactions and their influence on molecular conformation and stability. acs.org The choice of the functional and basis set is critical for obtaining accurate results, and a variety of methods are available to suit different computational costs and desired levels of accuracy. nrel.gov

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. hi.isscispace.com It provides a framework for calculating various molecular properties and reactivity descriptors that are crucial for understanding the chemical behavior of this compound. psu.edumdpi.comrsc.org

Electronic Structure and Frontier Molecular Orbitals (FMOs): The reactivity of this compound is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com In this α,β-unsaturated system, the π-orbitals of the C=C double bond and the C=O and C-S bonds of the thioester group are conjugated. wikipedia.orgnih.gov This conjugation leads to a delocalized electron system.

DFT calculations reveal that the HOMO is typically located over the C=C double bond, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is distributed over the carbonyl carbon and the β-carbon of the double bond, highlighting these as the primary sites for nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Reactivity Descriptors: DFT calculations allow for the quantification of several global and local reactivity descriptors. mdpi.comajchem-a.com These descriptors help in predicting the reactivity and selectivity of chemical reactions.

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system. mdpi.com

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons. mdpi.com α,β-unsaturated carbonyl compounds are generally good electrophiles. wikipedia.org

Fukui Functions (f(r)): These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. psu.eduajchem-a.com For this compound, the Fukui function for nucleophilic attack (f+) would be highest at the carbonyl carbon and the β-carbon, while for electrophilic attack (f-), it would be highest at the α-carbon and the sulfur atom.

The following table summarizes typical conceptual DFT-derived reactivity descriptors. The values are illustrative for an α,β-unsaturated thioester like this compound, based on general principles.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Chemical Potential | μ | -(I+A)/2 | Escaping tendency of electrons. |

| Chemical Hardness | η | (I-A)/2 | Resistance to charge transfer. |

| Electrophilicity Index | ω | μ2/(2η) | Propensity to accept electrons. |

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. ajchem-a.com For this compound, the MEP map would show a region of negative potential (typically colored red) around the carbonyl oxygen atom, indicating its high electron density and suitability for electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms and particularly at the β-carbon, confirming its susceptibility to nucleophilic attack. mdpi.comajchem-a.com

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While DFT is excellent for understanding the electronic properties of a static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions. mdpi.combiorxiv.org

Conformational Analysis: this compound has several rotatable bonds, leading to different possible conformations. The most significant are the rotations around the C-S bond and the C-C single bonds. Computational studies on analogous simple esters and thioesters have shown a preference for a planar cis conformation of the O=C-S-C moiety due to favorable electronic interactions. researchgate.net The trans conformation is generally a higher-energy transition state. researchgate.net

MD simulations can explore the potential energy surface of this compound, identifying low-energy conformers and the energy barriers between them. researchgate.net These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how intermolecular interactions influence conformational preferences. researchgate.netnih.gov

The table below illustrates the relative energies of key conformations that would be studied for this compound.

| Conformation | Dihedral Angle (O=C-S-C) | Relative Energy (kcal/mol) | Comment |

|---|---|---|---|

| cis | ~0° | 0.0 | Most stable, planar conformation. researchgate.net |

| trans | ~180° | 11-13 | Rotational transition state. researchgate.net |

| gauche | ~90° | Intermediate | Non-planar, higher energy conformation. |

Intermolecular Interactions: MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvents or reactants. In a polar solvent, the simulations would show the arrangement of solvent molecules around the polar thioester group. In the context of a reaction, MD can be used to model the approach of a nucleophile or electrophile, providing insights into the pre-reaction complex and the role of the solvent in stabilizing or destabilizing reactants and transition states. nih.govrsc.org

Theoretical Prediction of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. nih.gov By mapping the potential energy surface for a reaction, chemists can identify the transition states (the highest energy point along the reaction coordinate) and any intermediates. acs.org The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

Acyl Transfer and Hydrolysis: For thioesters, nucleophilic acyl substitution is a fundamental reaction. Theoretical studies have investigated the mechanism of reactions such as hydrolysis and aminolysis. sciengine.comnih.gov These studies often compare the reactivity of thioesters to their oxygen-ester counterparts. DFT calculations have shown that while oxoesters and thioesters have similar reactivity towards hard nucleophiles like hydroxide (B78521), thioesters are significantly more reactive towards softer nucleophiles like amines and carbanions. nih.gov The mechanism can be stepwise, involving a tetrahedral intermediate, or concerted. sciengine.comulisboa.pt In the gas phase, the anionic tetrahedral intermediate may not be stable, leading to a concerted mechanism. ulisboa.pt

Conjugate Addition Reactions: As an α,β-unsaturated system, this compound is susceptible to conjugate addition (Michael addition) where a nucleophile attacks the β-carbon. wikipedia.org Theoretical calculations can model the transition state for this reaction, helping to explain the regioselectivity (attack at the β-carbon vs. the carbonyl carbon). vulcanchem.com DFT studies on similar systems have shown that the strong electron-withdrawing nature of the thioester group polarizes the C=C bond, making the β-carbon highly electrophilic and stabilizing the transition state for conjugate addition. vulcanchem.com

Pericyclic Reactions: The C=C double bond in this compound can also participate in pericyclic reactions, such as Diels-Alder cycloadditions, where it acts as a dienophile. acs.org Theoretical studies are crucial for understanding the stereoselectivity and regioselectivity of these reactions. acs.orgcolab.ws DFT calculations can predict the activation barriers for the formation of different possible products, explaining why one isomer is favored over another. acs.org

The following table outlines key data points obtained from theoretical predictions of reaction mechanisms.

| Reaction Type | Key Computational Insight | Relevance to this compound |

|---|---|---|

| Nucleophilic Acyl Substitution | Determination of activation energy and tetrahedral intermediate stability. sciengine.comnih.gov | Predicts reactivity with various nucleophiles (e.g., H2O, amines). |

| Conjugate (Michael) Addition | Modeling of the transition state for attack at the β-carbon. vulcanchem.com | Explains the preference for 1,4-addition by soft nucleophiles. |

| Diels-Alder Cycloaddition | Calculation of transition state energies for endo/exo and regioisomeric products. acs.org | Predicts the outcome of cycloaddition reactions with dienes. |

Applications of Methyl Pent 2 Enethioate As a Synthetic Building Block and Precursor

Utilization in Stereoselective Synthesis

The stereoselective functionalization of α,β-unsaturated systems is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. While specific studies detailing the use of methyl pent-2-enethioate in this context are not widely documented, the reactivity of the broader class of α,β-unsaturated thioesters provides a framework for its potential applications.

The Michael addition stands as a powerful carbon-carbon bond-forming reaction. The development of asymmetric variants, often employing chiral catalysts, allows for the enantioselective introduction of nucleophiles to the β-position of α,β-unsaturated compounds. Research into organocatalytic asymmetric Michael reactions is extensive, with various chiral thioureas, amines, and other organocatalysts being developed to promote high enantioselectivity. These catalysts typically operate by activating the Michael acceptor and/or the nucleophile through hydrogen bonding or other non-covalent interactions, thereby directing the stereochemical outcome of the addition.

While specific data on this compound is limited, the general principles of asymmetric Michael additions to α,β-unsaturated carbonyl compounds are well-established. For instance, chiral bifunctional thiourea (B124793) catalysts have been successfully applied in the asymmetric Michael addition of various nucleophiles to nitroalkenes, achieving high yields and enantioselectivities. The utility of such transformations is demonstrated in the synthesis of bioactive compounds. The application of similar catalytic systems to this compound would be a logical extension, promising access to a range of chiral thioester derivatives.

An alternative and powerful strategy for stereocontrol involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.org This auxiliary group directs the stereochemical course of a subsequent reaction, after which it can be cleaved and often recovered. wikipedia.org This approach has been widely used in various transformations, including alkylations, aldol (B89426) reactions, and conjugate additions. researchgate.net

For α,β-unsaturated systems, a chiral auxiliary can effectively shield one face of the molecule, forcing a reagent to attack from the less hindered direction, thus leading to a high degree of diastereoselectivity. york.ac.uk Evans oxazolidinones are a prominent class of chiral auxiliaries that have been extensively used to control the stereochemistry of reactions involving enolates. blogspot.com While direct examples involving the attachment of a chiral auxiliary to this compound are not readily found in the literature, the principles are broadly applicable. By converting the thioester to an amide derivative bearing a chiral auxiliary, it would be possible to control the diastereoselectivity of reactions such as conjugate additions.

Role in Complex Molecule Synthesis and Natural Product Synthesis

The synthesis of natural products often requires the development of efficient and stereoselective methods for the construction of complex carbon skeletons. rsc.org α,β-Unsaturated thioesters are valuable intermediates in this regard due to their enhanced reactivity compared to their oxygenated ester counterparts. sapub.org This heightened reactivity makes them excellent electrophiles in various bond-forming reactions.

Although specific examples of the use of this compound in the total synthesis of a natural product are not prominently reported, the utility of the thioenoate functionality is evident in the synthesis of various natural products. For instance, the catalytic crossed Michael cycloisomerization of thioenoates has been applied to the total synthesis of (-)-ricciocarpin A. google.com This highlights the potential of α,β-unsaturated thioesters to participate in cascade reactions that rapidly build molecular complexity. The structural motif of this compound could, in principle, be incorporated into a larger synthetic scheme for natural products containing a pentenyl side chain.

Formation of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of synthetic routes to these structures is therefore of significant interest. α,β-Unsaturated carbonyl compounds, including thioesters, are versatile precursors for the synthesis of a wide variety of heterocycles. rsc.org

One common strategy involves the reaction of the α,β-unsaturated system with a binucleophilic reagent, leading to a cascade reaction that forms the heterocyclic ring. For example, the reaction of α,β-unsaturated thioesters with 2-mercaptobenzaldehydes, catalyzed by amidine-based catalysts, can produce 2-substituted thiochromenes with high enantioselectivity. organic-chemistry.org This transformation proceeds via a sulfa-Michael addition followed by an intramolecular condensation. The reactivity of this compound in similar annulation reactions could provide access to a range of sulfur-containing heterocyclic structures.

Development of Novel Reagents and Catalysts Derived from this compound

The functional groups present in this compound, namely the thioester and the alkene, provide handles for its conversion into a variety of other chemical entities. Through functional group interconversions, it is conceivable that novel reagents and catalysts could be derived from this starting material. For instance, reduction of the thioester could yield an allylic thiol, while oxidation could lead to various other sulfur-containing functional groups. The double bond can be functionalized through a variety of addition reactions. While no specific reagents or catalysts derived directly from this compound are currently reported, its potential as a starting material for the synthesis of more complex molecules that could act as ligands or catalysts remains an open area for exploration.

Investigation of Biological and Enzymatic Interactions at a Molecular Level

Substrate Recognition and Binding Mechanisms by Thioesterase Enzymes

Thioesterases are a broad family of enzymes that catalyze the hydrolysis of thioester bonds. nih.gov Their substrate specificity can vary significantly, with many showing a preference for long-chain fatty acyl-CoAs. nih.gov However, some thioesterases, such as certain acyl-CoA thioesterases (ACOTs), exhibit activity towards a wide range of substrates, including short-chain and unsaturated acyl-CoAs. nih.govmdpi.com

The recognition and binding of a thioester substrate like methyl pent-2-enethioate by a thioesterase active site is a highly specific process. It involves a combination of hydrophobic and electrostatic interactions. The binding pocket of the enzyme accommodates the acyl chain of the substrate, and the specificity is often determined by the size and shape of this pocket. For short-chain thioesters, the active site is typically more compact. The α,β-unsaturation in this compound introduces a rigid planar structure in the acyl chain, which would influence its fit into the binding site.

The catalytic mechanism of many thioesterases involves a catalytic triad, commonly composed of serine, histidine, and aspartate/glutamate residues. The binding of the thioester substrate positions the electrophilic carbonyl carbon of the thioester bond for nucleophilic attack by the catalytic serine residue.

Table 1: General Factors Influencing Thioesterase-Substrate Recognition

| Factor | Description | Relevance to this compound |

| Acyl Chain Length | The number of carbon atoms in the fatty acid chain of the thioester. | As a short-chain (C5) thioester, it would likely be a substrate for thioesterases with a preference for shorter acyl chains. |

| Degree of Unsaturation | The presence and position of double bonds in the acyl chain. | The α,β-unsaturation introduces conformational rigidity that must be accommodated by the enzyme's binding pocket. |

| Binding Pocket Geometry | The three-dimensional shape and chemical environment of the enzyme's active site. | The binding pocket must be able to accommodate the specific geometry of the pent-2-enoyl group. |

| Amino Acid Residues | Specific amino acids in the active site that interact with the substrate through hydrogen bonds, van der Waals forces, and hydrophobic interactions. | Key residues would interact with the methyl ester group and the unsaturated acyl chain, contributing to binding affinity and specificity. |

Role in Model Biochemical Pathways (e.g., Acyl Transfer Mechanisms)

Thioesters are central to numerous biochemical pathways, primarily acting as acyl group donors. The high-energy thioester bond makes the acyl group readily transferable to other molecules. wikipedia.org Acyl transfer reactions are fundamental to processes like fatty acid metabolism, polyketide synthesis, and the biosynthesis of various cellular components. nih.govwikipedia.org

In the context of a model biochemical pathway, this compound could participate in acyl transfer mechanisms analogous to those of other short-chain acyl-CoAs. For instance, in fatty acid β-oxidation, enoyl-CoA hydratase catalyzes the hydration of α,β-unsaturated acyl-CoA thioesters. sioc-journal.cnebi.ac.ukwikipedia.org this compound, being an α,β-unsaturated thioester, could theoretically serve as a substrate for such an enzyme, leading to the formation of a β-hydroxyacyl thioester.

The general mechanism for enzyme-catalyzed acyl transfer from a thioester involves the activation of the acyl group by the enzyme, followed by nucleophilic attack from an acceptor molecule. This can be another thiol, an alcohol, or an amine, resulting in the formation of a new thioester, ester, or amide, respectively.

Molecular Interaction with Specific Protein Targets and Binding Site Analysis

While specific protein targets for this compound have not been extensively documented, we can infer potential interactions based on studies of similar molecules. For example, the FabR repressor protein in bacteria, which regulates unsaturated fatty acid biosynthesis, binds to unsaturated acyl-CoA thioesters. nih.govnih.gov This binding is enhanced by the presence of the unsaturated thioester ligand, suggesting a specific recognition of this type of molecule. nih.gov

The binding site for such thioesters typically involves a hydrophobic pocket that accommodates the acyl chain and specific residues that interact with the thioester group. In the case of this compound, the binding site would likely feature:

A hydrophobic channel: To accommodate the pentenyl chain.

Polar residues: To interact with the carbonyl oxygen and the sulfur atom of the thioester linkage.

Specific steric constraints: To favor the binding of a short, unsaturated acyl group over other potential ligands.

Computational modeling and docking studies are valuable tools for predicting the binding of small molecules like this compound to protein targets. These methods can help identify potential binding sites and elucidate the key molecular interactions that stabilize the protein-ligand complex.

Elucidation of Enzyme Inhibition or Modulation Mechanisms

Thioester compounds can act as inhibitors or modulators of various enzymes. capes.gov.brjst.go.jp α,β-Unsaturated carbonyl compounds, a class that includes this compound, are known to be reactive Michael acceptors. nih.govwikipedia.org This reactivity allows them to form covalent adducts with nucleophilic residues, such as cysteine or histidine, in the active site of an enzyme, potentially leading to irreversible inhibition. nih.gov

The mechanism of inhibition by an α,β-unsaturated thioester could proceed as follows:

Initial non-covalent binding: The inhibitor binds to the active site of the enzyme.

Michael addition: A nucleophilic amino acid residue in the active site attacks the β-carbon of the unsaturated system.

Covalent adduct formation: A stable covalent bond is formed between the inhibitor and the enzyme, leading to inactivation.

Furthermore, some thioester derivatives have been developed as "pro-drugs" that release an active inhibitor upon enzymatic cleavage. jst.go.jp It is also conceivable that this compound could act as a competitive inhibitor for enzymes that normally bind short-chain unsaturated acyl-CoAs, by competing for the same active site without undergoing a reaction.

Table 2: Potential Mechanisms of Enzyme Modulation by this compound

| Mechanism | Description | Potential Consequence |

| Competitive Inhibition | Binds to the active site, preventing the natural substrate from binding. | Reversible inhibition of the enzyme. |

| Covalent Modification (Michael Addition) | The α,β-unsaturated system reacts with a nucleophilic residue in the active site. | Irreversible inhibition of the enzyme. nih.govwikipedia.org |

| Allosteric Modulation | Binds to a site other than the active site, inducing a conformational change that alters enzyme activity. | Can either activate or inhibit the enzyme. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (GC, HPLC) for Separation, Purity Assessment, and Isomer Analysis

Chromatographic techniques are fundamental for the separation of Methyl pent-2-enethioate from other compounds, assessment of its purity, and the analysis of its potential isomers (e.g., cis/trans isomers of the pent-2-ene moiety).

Gas Chromatography (GC): Given the volatility of this compound, gas chromatography is the most appropriate and widely used chromatographic technique for its analysis.

Separation and Purity: Separation is typically achieved on a capillary column with a non-polar or mid-polar stationary phase. A common choice for analyzing volatile sulfur compounds is a column coated with 5% phenyl methylpolysiloxane (e.g., DB-5ms), which separates compounds based on their boiling points and polarity. nih.gov The purity of a this compound sample can be determined by the presence of a single major peak in the chromatogram, with the peak area corresponding to its concentration.

Isomer Analysis: The geometric isomers (E and Z) of this compound would likely exhibit slightly different retention times on a high-resolution capillary GC column, allowing for their separation and individual quantification.

Detection: Flame Ionization Detection (FID) is a common universal detector that provides high sensitivity for organic compounds. However, for selective detection of sulfur compounds in complex matrices, a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) in sulfur mode is often preferred due to their high selectivity and sensitivity for sulfur-containing molecules.

High-Performance Liquid Chromatography (HPLC): The use of HPLC for a highly volatile and relatively non-polar compound like this compound is less common than GC. sciopen.com

Applicability: Standard reversed-phase HPLC (RP-HPLC) with a C18 column could potentially be used, but retention might be poor due to the compound's volatility and limited polarity. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sciopen.com

Derivatization: To enhance retention and improve detection, pre-column derivatization could be employed. However, this adds complexity to the analytical procedure. For thioesters in general, derivatization is more common in the analysis of non-volatile species like peptide thioesters. researchgate.netnih.gov Detection would typically be performed using a UV detector, although the thioester functional group itself is not a strong chromophore.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Applicability | High (due to volatility) | Low (due to volatility and low polarity) |

| Typical Column | Capillary, e.g., 5% phenyl methylpolysiloxane | Reversed-phase, e.g., C18 |

| Common Detector | FID, SCD, FPD, MS | UV, MS |

| Key Advantages | High resolution, high sensitivity, ideal for volatile compounds | Suitable for non-volatile compounds, wide range of detectors |

| Key Challenges | Peak tailing for active sulfur compounds mdpi.com | Poor retention, potential need for derivatization |

Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Structural and Quantitative Analysis

Hyphenating chromatography with mass spectrometry provides definitive structural identification alongside quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold-standard technique for the analysis of volatile compounds like this compound. nih.gov

Structural Analysis: As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, serves as a chemical fingerprint. For this compound (C₆H₁₀OS), the molecular ion peak would be expected at m/z 130. Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the methylthio group (-SCH₃), and cleavage at the ester linkage, providing unambiguous structural confirmation.

Quantitative Analysis: By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, extremely low detection limits (in the parts-per-billion or even parts-per-trillion range) can be achieved. nih.gov This is crucial for trace analysis in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): While less conventional for this specific compound, LC-MS is a powerful tool for thioesters that are less volatile or are analyzed as part of a larger, non-volatile molecule. researchgate.net If this compound were to be analyzed by LC-MS, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) would be more suitable ionization sources than electrospray ionization (ESI) due to its moderate polarity and volatility.

| Technique | Ionization Method | Key Information Provided | Application for this compound |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Molecular weight, structural fragmentation pattern | Primary method for identification and quantification |

| LC-MS | APCI, APPI, ESI | Molecular weight, limited fragmentation (can be enhanced by MS/MS) | Less common; potentially applicable if derivatized or in specific matrices |

Spectrophotometric Methods for Reaction Monitoring and Concentration Determination

Spectrophotometric assays can be used for the quantitative measurement of thioesters, often by exploiting the reactivity of the thioester bond. researchgate.net These methods are typically used for bulk sample analysis or for monitoring the progress of a reaction (e.g., synthesis or hydrolysis of the thioester) rather than for separating components in a mixture.

Assay Principle: A common approach involves the reaction of the thioester with a reagent that produces a colored or fluorescent product. For example, thioesters can react with hydroxylamine (B1172632) to form a hydroxamic acid, which then complexes with Fe(III) to produce a colored product that can be measured. Another method is based on the cleavage of the thioester bond by a thiol, with the reaction monitored by detecting the product.

FRET-Based Assays: Advanced spectrophotometric techniques, such as Förster resonance energy transfer (FRET), have been developed to continuously monitor the reactivity of thioesters. nih.govacs.org In such an assay, a thioester substrate is synthesized with a FRET pair. Cleavage of the thioester bond separates the pair, leading to a measurable change in fluorescence that is proportional to the reaction rate. While not specific to this compound, this principle could be adapted for its study.

Limitations: These methods are generally not specific to a single type of thioester and would measure the total thioester concentration in a sample. nih.gov Therefore, prior separation is necessary if specific quantification of this compound is required in a mixture.

Development of Chemical Sensors and Biosensors for Specific Detection

The development of sensors for the real-time, specific detection of volatile sulfur compounds (VSCs) is an active area of research. youtube.com While sensors specifically for this compound are not widely reported, technologies developed for other VSCs could be adapted.

Chemical Sensors: These devices typically work by detecting a change in a physical property (e.g., color, electrical resistance) of a sensing material upon exposure to the target analyte.

Colorimetric Sensors: These sensors use a chemical reaction that produces a color change. For example, a paper-based sensor impregnated with disulfide compounds has been developed for detecting mercaptans, where the reaction with the VSC produces a distinct yellow color. doi.org The intensity of the color can be related to the concentration of the VSC.

Metal Oxide Sensors (SMOX): Sensors based on semiconducting metal oxides like SnO₂ can detect VSCs. The adsorption of the sulfur compound onto the sensor surface causes a change in its electrical resistance. A significant challenge for these sensors is "sulfur poisoning," where the formation of stable sulfate (B86663) species on the sensor surface degrades its performance and recovery time. nih.gov

Biosensors: Biosensors utilize a biological recognition element (e.g., an enzyme or antibody) coupled to a transducer. While specific biosensors for this compound are not described in the literature, one could conceptualize a sensor based on an enzyme that specifically hydrolyzes this thioester. The reaction products could then be detected by the transducer.

The development of highly selective sensors remains a challenge due to potential interference from other structurally similar sulfur compounds. mdpi.com

Environmental and Green Chemistry Perspectives of Methyl Pent 2 Enethioate

Development of Sustainable Synthetic Routes for Methyl pent-2-enethioate

Traditional methods for synthesizing thioesters often involve the reaction of thiols with acylating agents such as acyl chlorides, carboxylic acids, or acid anhydrides. researchgate.net These routes can be effective but may require harsh conditions, including the use of transition metal complexes and high temperatures, which are energy-intensive and can generate hazardous waste. researchgate.net In pursuit of more sustainable alternatives, research has shifted towards greener methodologies applicable to the synthesis of thioesters like this compound.

Key sustainable strategies include:

Biocatalysis: One of the most promising green routes involves the use of enzymes. For instance, the adenylation (A-) domain of carboxylic acid reductase (CAR) has been shown to function as a broad-spectrum acyl-S-CoA synthetase, capable of generating various acyl-S-CoA intermediates from a wide range of carboxylic acids. chemrxiv.orgchemrxiv.org This enzymatic approach operates under mild aqueous conditions and can be part of a cell-free synthesis platform, significantly reducing the environmental footprint compared to conventional chemical synthesis. chemrxiv.orgresearchgate.net Such a system could theoretically be adapted for the synthesis of this compound from its corresponding carboxylic acid and thiol precursors.

Heterogeneous Catalysis: The use of solid catalysts that can be easily separated from the reaction mixture is a cornerstone of green chemistry. A solvent-free synthesis of thioesters has been demonstrated using iron(III) chloride (FeCl₃) as an efficient and recyclable heterogeneous catalyst. tudelft.nl This method avoids the use of volatile organic solvents and allows for the catalyst to be recovered and reused, aligning with principles of waste reduction and process efficiency. tudelft.nl

Reaction Miniaturization: High-throughput experimentation (HTE) allows for the rapid screening of reaction conditions on a very small scale. nih.gov This approach drastically reduces the amount of starting materials needed and the volume of waste generated during the optimization phase of a synthetic route, making the development process itself more sustainable. nih.gov

Atom Economy and Waste Minimization in Thioester Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy are inherently less wasteful.

Addition Reactions: These reactions are considered highly atom-economical as they typically involve all reactant atoms being incorporated into the product. rsc.org